molecular formula C14H12BrFO B7874464 (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol

Cat. No.: B7874464
M. Wt: 295.15 g/mol
InChI Key: SYPOUSPQJSIXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol: is a complex organic compound characterized by the presence of bromine, fluorine, and a hydroxyl group attached to a benzene ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation followed by halogenation and hydroxylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group, resulting in the formation of a ketone or aldehyde.

  • Reduction: : Reducing the compound to remove oxygen atoms, potentially forming an alcohol or amine derivative.

  • Substitution: : Replacing the bromine or fluorine atoms with other functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents like sodium iodide (NaI) and silver nitrate (AgNO₃) are often used for halogen exchange reactions.

Major Products Formed

  • Oxidation: : Formation of 4-bromo-5-fluoro-2-methylbenzophenone or 4-bromo-5-fluoro-2-methylbenzaldehyde .

  • Reduction: : Production of 4-bromo-5-fluoro-2-methylbenzyl alcohol or 4-bromo-5-fluoro-2-methylbenzylamine .

  • Substitution: : Generation of 4-iodophenyl(5-fluoro-2-methylphenyl)methanol or 4-chlorophenyl(5-fluoro-2-methylphenyl)methanol .

Scientific Research Applications

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol: has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol: is unique due to its specific combination of functional groups and structural features. Similar compounds include:

  • 4-Bromophenol

  • 5-Fluoro-2-methylphenol

  • Benzyl alcohol derivatives

Biological Activity

(4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of halogen substituents, particularly bromine and fluorine, can enhance its biological activity by influencing interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H12BrF and features a phenolic hydroxymethyl group attached to a biphenyl structure. The specific arrangement of bromine and fluorine atoms contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC13H12BrF
Molecular Weight281.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have suggested that the compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Enzyme Interaction Studies

  • Cytochrome P450 Inhibition : Initial studies indicate that the compound may inhibit specific isoforms of cytochrome P450, potentially affecting drug metabolism and clearance rates. This is critical for understanding its therapeutic implications and safety profile.

Biological Activity

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against several pathogens. Its structural similarity to known antimicrobial agents suggests that it may possess similar mechanisms of action.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound can induce cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures, providing insights into the potential effects of this compound.

Study 1: Antifungal Activity

A study focused on related bromophenyl compounds found significant antifungal activity at low concentrations. Compounds with similar halogen substitutions exhibited high selectivity against fungal strains, suggesting that this compound may also show promise in this area .

Study 2: Cytotoxic Effects

Research on structurally related compounds revealed that halogenated phenols could effectively inhibit cancer cell proliferation. For instance, compounds with bromine substitutions showed enhanced cytotoxicity against various cancer cell lines . This supports further investigation into the anticancer potential of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound Name Molecular Formula Biological Activity
(2-Bromo-4-fluoro-5-methylphenyl)methanolC8H8BrFAntimicrobial, moderate cytotoxicity
(4-Bromo-3-fluoro-2-methylphenyl)methanolC8H8BrFStrong antifungal activity
(2-Bromo-4-fluoro-5-methoxyphenyl)methanolC9H10BrFAnticancer effects observed

Properties

IUPAC Name

(4-bromophenyl)-(5-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-9-2-7-12(16)8-13(9)14(17)10-3-5-11(15)6-4-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPOUSPQJSIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.